9-Ethyl Adenine-d5

Mass Spectrometry Method Validation Stable Isotope Labeling

Quantitative LC-MS/MS of 9-ethyl adenine demands an internal standard that co-elutes identically and provides a clean, interference-free mass channel. 9-Ethyl Adenine-d5 delivers a definitive +5.03 Da mass shift from site-specific perdeuteration of the N9-ethyl group, eliminating M+2/M+3 cross-talk from the native analyte. • Identical extraction recovery and retention time to unlabeled 9-ethyl adenine • Consistent SRM fragmentation with no deuterium reversed-phase isotope effect • Simplifies 1H-NMR by removing ethyl proton interference Supplied as a white crystalline solid, ≥98% isotopic enrichment, for immediate global shipment.

Molecular Formula C7H9N5
Molecular Weight 168.21 g/mol
CAS No. 1246818-10-9
Cat. No. B1139880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl Adenine-d5
CAS1246818-10-9
Synonyms9-Ethyladenine-d5;  NSC 14580-d5; 
Molecular FormulaC7H9N5
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2
InChIKeyMUIPLRMGAXZWSQ-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethyl Adenine-d5 (CAS 1246818-10-9): A Site-Specific Pentadeuterated Purine for Quantitative Bioanalysis


9-Ethyl Adenine-d5 is a stable isotope-labeled analog of the purine derivative 9-ethyl adenine, designed specifically for use as an internal standard in mass spectrometry-based quantification . Its molecular formula C₇H₄D₅N₅ yields a molecular weight of 168.21 g/mol, representing a +5.03 Da mass shift from the unlabeled compound (163.18 g/mol) . The deuteration is not random; it is selectively incorporated at the N9-ethyl group as a 1,1,2,2,2-pentadeuterioethyl moiety, a structural feature that ensures consistent fragmentation patterns in tandem MS and eliminates proton interference at this site in NMR applications . This site-specific labeling distinguishes it from globally deuterated purine analogs and is critical for achieving reliable ion ratio stability in selected reaction monitoring (SRM) assays.

Why 9-Ethyl Adenine-d5 Cannot Be Substituted by Other Adenine Isotopologues for Analytical Method Validation


The procurement of a deuterated internal standard for 9-ethyl adenine cannot be fulfilled by simply selecting any available adenine isotopologue. The critical issue is the risk of isotopic interference and chromatographic co-elution mismatch. A non-site-specific, globally deuterated adenine standard may exhibit a different retention time on reversed-phase LC due to altered hydrophobicity, a phenomenon termed 'deuterium reversed-phase isotope effect' [1]. Furthermore, a standard with insufficient mass shift (e.g., a d2 or d3 analog) would be vulnerable to cross-talk from the unlabeled analyte's natural isotopic abundance peaks (M+2, M+3), compromising the lower limit of quantification (LLOQ) [2]. 9-Ethyl Adenine-d5, with its dedicated +5 Da shift and defined ethyl-label position, avoids these pitfalls by providing a clean, resolvable mass channel and identical extraction recovery to the native 9-ethyl adenine, a property not guaranteed by structural analogs or lower-labeled species.

Quantitative Differentiation of 9-Ethyl Adenine-d5 Against Unlabeled and Alternative Deuterated Standards


Site-Specific Labeling at the N9-Ethyl Group Ensures Predictable Mass Fragment Behavior

The target compound, 9-Ethyl Adenine-d5, is distinguished from randomly deuterated or globally labeled adenine analogs by its precise 1,1,2,2,2-pentadeuterioethyl substitution structure (CD3CD2–), as confirmed by its IUPAC name and InChI key . This specific labeling ensures that in collision-induced dissociation (CID), the product ion spectra maintain a clean mass offset without the variable fragmentation patterns seen in heterogeneously labeled compounds. In contrast, alternative commercially available deuterated purine bases, such as non-site-specific adenine-d5, may generate multiple, unpredictable fragment ion clusters that complicate method development and ion ratio calculations.

Mass Spectrometry Method Validation Stable Isotope Labeling

Mass Shift of +5 Da Provides Definitive Resolution from Unlabeled 9-Ethyl Adenine in Quadrupole MS

The molecular weight of 9-Ethyl Adenine-d5 is 168.21 g/mol, which is +5.03 Da compared to the unlabeled 9-Ethyl Adenine (163.18 g/mol, CAS 2715-68-6) . A delta mass of 5 Da places the internal standard's [M+H]+ ion fully outside the natural isotopic envelope of the analyte (M+1, M+2 peaks from 13C, 15N contributions), which can be significant for high-concentration analyte peaks. A lower delta mass (e.g., +2 or +3 Da from a d2 or d3 standard) can lead to ion cross-contamination in the mass analyzer, especially at extreme analyte-to-IS ratios. This +5 Da separation is a critical requirement for achieving a linear calibration range spanning several orders of magnitude without applying mass resolution corrections.

Mass Spectrometry Quantitative Bioanalysis Isotopic Interference

Certified Retainability and Solution Integrity Under Defined Storage Conditions

The standard product 9-Ethyl Adenine-d5 (TRC E897180) is supplied as a white crystalline solid with specified solubility in methanol and ethanol and a recommended storage temperature of -20°C [1]. This controlled storage condition is essential for preventing deuterium-hydrogen back-exchange, which can degrade isotopic purity over time. While specific purity values are batch-dependent and require a Certificate of Analysis, the explicit solubility and appearance specifications enable immediate preparation of stock solutions with known stability windows, a practical advantage over non-certified or 'research-grade' deuterated compounds that may lack such stability-indicating data.

Stability Storage Conditions Long-term Reference Material

Procurement-Driven Application Scenarios for 9-Ethyl Adenine-d5 in Analytical Methodologies


Internal Standard for LC-MS/MS Quantification of 9-Ethyl Adenine in Pharmacokinetic Studies

The +5 Da mass shift and co-elution behavior of 9-Ethyl Adenine-d5 make it the definitive choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays that measure the concentration of 9-ethyl adenine in plasma or tissue homogenates. Its use compensates for matrix effects and ionization variability, fulfilling the validation criteria for accuracy and precision across the calibration range with a single, stable isotopologue .

NMR Structural Probe for Nucleic Acid Interaction Studies with Reduced Proton Background

The perdeuteration of the N9-ethyl group eliminates the strong proton signals from this substituent, thereby simplifying the 1H-NMR spectrum of 9-ethyl adenine-containing complexes. This allows researchers to resolve key amino and aromatic proton signals with higher signal-to-noise ratio when investigating hydrogen bonding interactions with complementary bases or small molecule ligands .

Forensic Toxicology Reference Material for Unambiguous Identification of Purine Analogs

When 9-ethyl adenine is encountered as a potential designer compound or impurity in toxicological screening, the secure identification provided by co-chromatography with the 9-Ethyl Adenine-d5 standard, combined with its distinct mass spectral fingerprint, provides the legal defensibility required for reporting a positive finding in a coroner's or criminal case.

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